molecular formula C8H8I2 B073417 1,4-Diiodo-2,5-dimethylbenzene CAS No. 1124-08-9

1,4-Diiodo-2,5-dimethylbenzene

Cat. No.: B073417
CAS No.: 1124-08-9
M. Wt: 357.96 g/mol
InChI Key: WJYYUEQVECTILJ-UHFFFAOYSA-N
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Description

1,4-Diiodo-2,5-dimethylbenzene is an organic compound with the molecular formula C₈H₈I₂ It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and two methyl groups are substituted at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diiodo-2,5-dimethylbenzene can be synthesized through the iodination of 2,5-dimethylbenzene (p-xylene). The process involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure the selective substitution of iodine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Diiodo-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the iodine atoms.

    Oxidation: Products include carboxylic acids or aldehydes.

    Coupling: Biaryl compounds are formed through the coupling of this compound with arylboronic acids.

Scientific Research Applications

1,4-Diiodo-2,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,5-dimethylbenzene
  • 1,4-Dichloro-2,5-dimethylbenzene
  • 1,4-Difluoro-2,5-dimethylbenzene

Comparison

1,4-Diiodo-2,5-dimethylbenzene is unique due to the presence of iodine atoms, which have higher polarizability compared to bromine, chlorine, and fluorine. This results in stronger halogen bonding interactions and different reactivity patterns. The compound’s ability to participate in specific reactions, such as the Suzuki-Miyaura coupling, is also influenced by the nature of the iodine atoms.

Properties

IUPAC Name

1,4-diiodo-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYYUEQVECTILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371179
Record name 1,4-diiodo-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-08-9
Record name 1,4-diiodo-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diiodo-2,5-dimethylbenzene1124-08-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What insights does the research provide about the structure of 1,4-Diiodo-2,5-dimethylbenzene?

A1: While the abstract doesn't explicitly detail the structure of this compound, it highlights the study's focus on the "structure and features of non-covalent interactions in a solid state" for di- and tetraiodoxylenes []. This suggests the research likely investigates how molecules of this compound arrange themselves in a solid form and the forces holding them together. These forces, such as halogen bonding or pi-stacking interactions, can significantly influence the compound's physical properties and potential applications.

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